Lipophilicity (XLogP) Comparison: 3-(Dipropylamino)propane-1,2-diol vs. Diethyl and Dimethyl Analogs
3-(Dipropylamino)propane-1,2-diol exhibits a computed XLogP3-AA value of 0.7 [1]. This is substantially higher than the values for its shorter-chain analogs: 3-(diethylamino)-1,2-propanediol (XLogP = -0.3) and 3-(dimethylamino)-1,2-propanediol (XLogP = -1.0) [2][3]. The increase of 1.0 and 1.7 log units, respectively, indicates a >10-fold greater partitioning into hydrophobic environments.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.7 |
| Comparator Or Baseline | 3-(Diethylamino)-1,2-propanediol: -0.3; 3-(Dimethylamino)-1,2-propanediol: -1.0 |
| Quantified Difference | +1.0 log unit vs. diethyl; +1.7 log units vs. dimethyl |
| Conditions | Computed by XLogP3 algorithm (PubChem) |
Why This Matters
Higher lipophilicity enhances compatibility with non-polar polymer matrices and may improve uptake of hydrophobic dyes, a critical factor in applications like TPU fiber modification where the functional modifier must integrate into a hydrophobic polyurethane backbone.
- [1] PubChem. 3-(Dipropylamino)propane-1,2-diol. CID 108435. Computed XLogP3-AA = 0.7. View Source
- [2] PubChem. 3-(Diethylamino)-1,2-propanediol. CID 79074. Computed XLogP3-AA = -0.3. View Source
- [3] PubChem. 3-(Dimethylamino)-1,2-propanediol. CID 79078. Computed XLogP3-AA = -1.0. View Source
